molecular formula C5H10ClNO B2793436 5-Oxa-6-azaspiro[2.4]heptane hydrochloride CAS No. 2055405-76-8

5-Oxa-6-azaspiro[2.4]heptane hydrochloride

Cat. No.: B2793436
CAS No.: 2055405-76-8
M. Wt: 135.59
InChI Key: TWOXDMQZLWBGIV-UHFFFAOYSA-N
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Description

5-Oxa-6-azaspiro[24]heptane hydrochloride is a chemical compound with the molecular formula C5H9NO·HCl It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Oxa-6-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-Oxa-6-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Comparison: 5-Oxa-6-azaspiro[2.4]heptane hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the spiro center can influence the compound’s stability and its interactions with other molecules.

Properties

IUPAC Name

5-oxa-6-azaspiro[2.4]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5(1)3-6-7-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOXDMQZLWBGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNOC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055405-76-8
Record name 5-oxa-6-azaspiro[2.4]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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